molecular formula C5H5N5 B13358452 7H-Purin-6-amine-15N

7H-Purin-6-amine-15N

Katalognummer: B13358452
Molekulargewicht: 136.12 g/mol
InChI-Schlüssel: GFFGJBXGBJISGV-PTQBSOBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-Purin-6-amine-15N is a nitrogen-labeled derivative of adenine, a purine derivative with the molecular formula C5H5N4^15N. This compound is significant in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies in biochemical and molecular biology research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Purin-6-amine-15N typically involves the incorporation of the nitrogen-15 isotope into the purine ring. One common method is the reaction of 6-chloropurine with ammonia-15N under specific conditions to replace the chlorine atom with an amino group containing the nitrogen-15 isotope .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

7H-Purin-6-amine-15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield purine oxides, while substitution reactions can produce a variety of functionalized purine derivatives .

Wissenschaftliche Forschungsanwendungen

7H-Purin-6-amine-15N has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7H-Purin-6-amine-15N involves its incorporation into nucleic acids, where it can be used to trace and study various biochemical pathways. The nitrogen-15 isotope allows for detailed nuclear magnetic resonance (NMR) studies, providing insights into molecular interactions and dynamics .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 7H-Purin-6-amine-15N lies in its isotopic labeling, which provides a powerful tool for tracing and studying nitrogen-related biochemical processes. This makes it particularly valuable in research areas requiring precise molecular tracking and analysis .

Eigenschaften

Molekularformel

C5H5N5

Molekulargewicht

136.12 g/mol

IUPAC-Name

7H-purin-6-(15N)amine

InChI

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i6+1

InChI-Schlüssel

GFFGJBXGBJISGV-PTQBSOBMSA-N

Isomerische SMILES

C1=NC2=NC=NC(=C2N1)[15NH2]

Kanonische SMILES

C1=NC2=NC=NC(=C2N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.